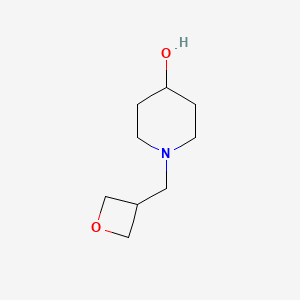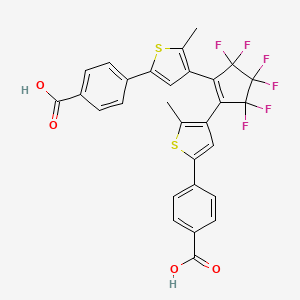![molecular formula C25H30ClN3 B12936466 [4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)
[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride is a complex organic compound with a unique structure that includes multiple aromatic rings and isotopically labeled methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the aromatic amines, followed by their methylation using isotopically labeled methyl iodide. The resulting methylated amines are then subjected to a series of condensation reactions to form the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the use of hazardous reagents and reducing waste. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine). Reaction conditions such as temperature
Properties
Molecular Formula |
C25H30ClN3 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride |
InChI |
InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI Key |
ZXJXZNDDNMQXFV-BVNCJLROSA-M |
Isomeric SMILES |
[13CH3]N([13CH3])C1=CC=C(C=C1)C(=C2C=CC(=[N+]([13CH3])[13CH3])C=C2)C3=CC=C(C=C3)N([13CH3])[13CH3].[Cl-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


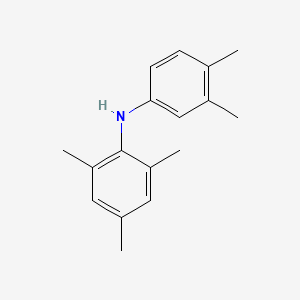
![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine](/img/structure/B12936392.png)


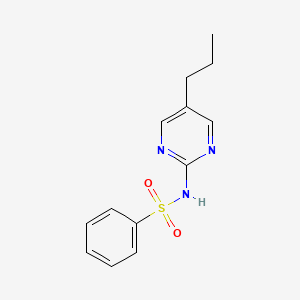

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate](/img/structure/B12936419.png)
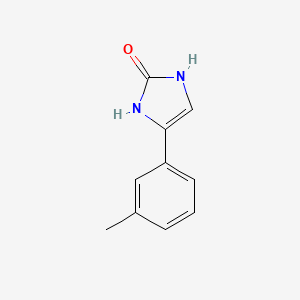

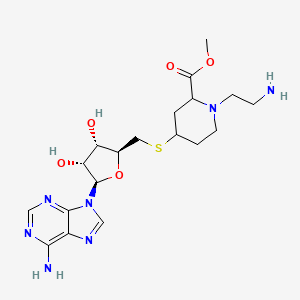
![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)
![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12936460.png)
